2-(4-Chloropyridin-2-yl)propan-1-amine
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Overview
Description
2-(4-Chloropyridin-2-yl)propan-1-amine is a chemical compound with the molecular formula C8H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloropyridin-2-yl)propan-1-amine typically involves the reaction of 4-chloropyridine with appropriate amine derivatives under controlled conditions. One common method involves the alkylation of 4-chloropyridine with 1-bromo-2-propanamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloropyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(4-Chloropyridin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Chloropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)propan-1-amine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloropyridine: A simpler structure that lacks the propan-1-amine group, limiting its applications.
2-(4-Chloropyridin-2-yl)ethan-1-amine: Similar structure but with a shorter carbon chain, which can influence its chemical properties
Uniqueness
2-(4-Chloropyridin-2-yl)propan-1-amine is unique due to the presence of both the chloropyridine and propan-1-amine groups.
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(4-chloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-6(5-10)8-4-7(9)2-3-11-8/h2-4,6H,5,10H2,1H3 |
InChI Key |
KFFABJUYHCIGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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